N-(3-chloro-4-fluorobenzyl)-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, chlorinated aromatic rings, and a carboxamide group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated aromatic rings. Common synthetic routes may include the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the chlorinated aromatic rings: This step may involve the use of chlorinated benzene derivatives and appropriate coupling reactions.
Formation of the carboxamide group: This can be accomplished through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.
Reduction: Reduction reactions may target the carboxamide group or the aromatic rings.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling reactions: The triazole ring can participate in coupling reactions with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings or chlorinated aromatic rings.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a therapeutic agent or a biochemical probe.
Medicine: Due to its unique structure, the compound may have potential as a drug candidate for the treatment of various diseases, particularly those involving microbial infections or cancer.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The triazole ring and the chlorinated aromatic rings may interact with enzymes or receptors, leading to modulation of their activity. The carboxamide group may also play a role in binding to specific targets. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound shares a similar structure but may have different substituents on the aromatic rings or the triazole ring.
1-(5-chloro-2-methoxyphenyl)-N-[(3-chloro-4-fluorophenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide: This compound may have different functional groups, such as hydroxyl or amino groups, which can affect its reactivity and biological activity.
Properties
Molecular Formula |
C18H15Cl2FN4O2 |
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Molecular Weight |
409.2 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(5-chloro-2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-10-17(18(26)22-9-11-3-5-14(21)13(20)7-11)23-24-25(10)15-8-12(19)4-6-16(15)27-2/h3-8H,9H2,1-2H3,(H,22,26) |
InChI Key |
XXLGBUDIOIDDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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